An In-depth Technical Guide on the Synthesis and Characterization of Cyclohexa-1,3-diene-1-carbonitrile
An In-depth Technical Guide on the Synthesis and Characterization of Cyclohexa-1,3-diene-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexa-1,3-diene-1-carbonitrile is a bifunctional molecule containing a conjugated diene system and a nitrile group. This combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly in the construction of complex cyclic and polycyclic scaffolds through cycloaddition reactions and further transformations of the nitrile moiety. The conjugated diene system is primed for Diels-Alder reactions, while the electron-withdrawing nature of the nitrile group can influence the regioselectivity and reactivity of the diene. This guide outlines a plausible synthetic route to this target molecule and provides a predicted profile of its key characterization data.
Proposed Synthesis
A multi-step synthesis is proposed, commencing with the well-established Diels-Alder reaction between 1,3-butadiene and acrylonitrile to form 4-cyanocyclohexene. This intermediate is then subjected to allylic bromination, followed by dehydrobromination to introduce the second double bond in conjugation with the first and the nitrile group.
Overall Synthetic Scheme
Caption: Proposed three-step synthesis of cyclohexa-1,3-diene-1-carbonitrile.
Experimental Protocols
Step 1: Synthesis of 4-Cyanocyclohexene via Diels-Alder Reaction [1][2][3]
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Materials: 1,3-butadiene, acrylonitrile, hydroquinone (polymerization inhibitor), toluene, autoclave or high-pressure reactor.
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Procedure:
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A high-pressure reactor is charged with acrylonitrile and a small amount of hydroquinone as a polymerization inhibitor.
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The reactor is sealed and cooled. Liquefied 1,3-butadiene is then introduced.
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The mixture is heated to 100-150 °C. The pressure will increase due to the vapor pressure of the reactants at this temperature.
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The reaction is maintained at this temperature for several hours, with stirring.
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After cooling to room temperature, the excess 1,3-butadiene is carefully vented.
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The remaining reaction mixture is transferred to a distillation apparatus.
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The product, 4-cyanocyclohexene, is purified by fractional distillation under reduced pressure.
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Step 2: Allylic Bromination of 4-Cyanocyclohexene [4][5][6]
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Materials: 4-cyanocyclohexene, N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator), carbon tetrachloride (CCl₄), reflux condenser, inert atmosphere setup (e.g., nitrogen or argon).
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Procedure:
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A round-bottom flask is charged with 4-cyanocyclohexene, N-bromosuccinimide (1.05 equivalents), and a catalytic amount of AIBN.
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Anhydrous carbon tetrachloride is added as the solvent.
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The flask is equipped with a reflux condenser and placed under an inert atmosphere.
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The reaction mixture is heated to reflux with vigorous stirring. The reaction can be initiated by shining a lamp on the flask.
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The reaction progress is monitored by TLC or GC. The reaction is complete when all the starting material is consumed.
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After completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.
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The filtrate is washed with water and brine, then dried over anhydrous magnesium sulfate.
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The solvent is removed under reduced pressure to yield crude 4-bromo-1-cyanocyclohexene, which may be a mixture of isomers. This crude product can be used in the next step without further purification.
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Step 3: Dehydrobromination to Cyclohexa-1,3-diene-1-carbonitrile
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Materials: Crude 4-bromo-1-cyanocyclohexene, a non-nucleophilic base (e.g., 1,8-Diazabicycloundec-7-ene (DBU) or potassium tert-butoxide), an appropriate solvent (e.g., THF or toluene).
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Procedure:
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The crude 4-bromo-1-cyanocyclohexene is dissolved in a suitable anhydrous solvent such as THF in a round-bottom flask under an inert atmosphere.
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The solution is cooled in an ice bath.
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A solution of a strong, non-nucleophilic base, such as DBU (1.5 equivalents) in the same solvent, is added dropwise to the cooled solution with stirring.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.
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The reaction progress is monitored by TLC or GC-MS.
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Upon completion, the reaction mixture is cooled, and the precipitated salt is removed by filtration.
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The filtrate is concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure cyclohexa-1,3-diene-1-carbonitrile.
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Characterization
As no experimental data for cyclohexa-1,3-diene-1-carbonitrile is available, the following sections provide predicted spectroscopic data based on the analysis of structurally similar compounds.
Predicted and Analogous Spectroscopic Data
Table 1: Predicted Spectroscopic Data for Cyclohexa-1,3-diene-1-carbonitrile
| Technique | Predicted Key Features |
| ¹H NMR | Olefinic protons (4H) in the range of 5.8-6.5 ppm. Allylic protons (2H) around 2.2-2.5 ppm. |
| ¹³C NMR | Nitrile carbon (C≡N) around 118-120 ppm. Olefinic carbons (4C) in the range of 120-140 ppm. Carbon attached to the nitrile group will be downfield. Allylic carbons (2C) around 25-35 ppm. |
| IR Spectroscopy | C≡N stretch around 2220-2240 cm⁻¹. C=C stretches (conjugated) around 1600-1650 cm⁻¹. =C-H stretches above 3000 cm⁻¹. |
| Mass Spectrometry | Molecular ion (M⁺) peak at m/z = 105. Fragments corresponding to the loss of HCN (m/z = 78) and other fragmentation patterns of the cyclohexadiene ring. |
Table 2: Spectroscopic Data of Analogous Compounds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| Cyclohexa-1,3-diene [7][8][9][10][11][12][13] | 5.8-6.0 (m, 4H, olefinic), 2.1-2.3 (m, 4H, allylic) | 126.6 (olefinic), 22.7 (allylic) | 3030 (=C-H), 2930, 2860 (C-H), 1640, 1580 (C=C) | 80 (M⁺), 79, 77, 66, 54 |
| Cyclohexene-1-carbonitrile [14] | 6.7 (t, 1H, =CH), 2.1-2.3 (m, 4H, allylic), 1.6-1.8 (m, 4H) | ~135 (=CH), ~110 (C-CN), ~120 (C≡N), 20-30 (aliphatic) | 2225 (C≡N), 1630 (C=C), 3040 (=C-H) | 107 (M⁺), 106, 92, 80, 79 |
| 4-Cyanocyclohexene [15][16] | 5.6-5.8 (m, 2H, olefinic), 2.8 (m, 1H, CH-CN), 1.8-2.4 (m, 6H) | Not readily available | Not readily available | 107 (M⁺), 80, 79, 66 |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: 5-10 mg of the purified product is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
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¹H NMR: A standard proton NMR experiment is performed. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
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¹³C NMR: A standard carbon-13 NMR experiment (e.g., with proton decoupling) is performed. Chemical shifts are reported in ppm relative to the solvent peak.
Infrared (IR) Spectroscopy
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Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the liquid product is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in an IR-transparent cell.
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Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
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Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: A dilute solution of the purified product is prepared in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions: A suitable capillary column (e.g., a nonpolar column like DB-5) is used. The oven temperature is programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure separation of any impurities.
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MS Conditions: Electron ionization (EI) at 70 eV is typically used. The mass spectrum of the peak corresponding to the product is recorded.
Logical Workflow Diagrams
Caption: General workflow for the characterization of the synthesized product.
References
- 1. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Diels-Alder cycloaddition of 1,3 -butadiene with acrylonitrile requires t.. [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. 1,3-Cyclohexadiene [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclohexa-1,3-diene - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. 1,3-Cyclohexadiene [webbook.nist.gov]
- 12. 1,3-CYCLOHEXADIENE(592-57-4) IR Spectrum [chemicalbook.com]
- 13. 1,3-CYCLOHEXADIENE(592-57-4) 1H NMR [m.chemicalbook.com]
- 14. Cyclohexenecarbonitrile | C7H9N | CID 74619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 4-CYANO-1-CYCLOHEXENE(100-45-8) 1H NMR spectrum [chemicalbook.com]
- 16. 4-Cyanocyclohexene [webbook.nist.gov]
